molecular formula C7H5NO B14222822 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole CAS No. 551942-36-0

2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole

Cat. No.: B14222822
CAS No.: 551942-36-0
M. Wt: 119.12 g/mol
InChI Key: HLEYHBIVAYNOQT-UHFFFAOYSA-N
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Description

2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a cyclopentane, an oxirane, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds through a [3+2] cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its ability to form stable complexes with metal ions also plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole stands out due to its fused ring system, which imparts unique chemical and physical properties

Properties

CAS No.

551942-36-0

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

3-oxa-5-azatricyclo[4.3.0.02,4]nona-1(6),2(4),8-triene

InChI

InChI=1S/C7H5NO/c1-2-4-5(3-1)8-7-6(4)9-7/h1-2,8H,3H2

InChI Key

HLEYHBIVAYNOQT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1NC3=C2O3

Origin of Product

United States

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